REACTION_CXSMILES
|
COC1C=CC(C[S:8][C:9]2[CH:18]=[CH:17][C:16]([C:19]([F:22])([F:21])[F:20])=[CH:15][C:10]=2[C:11]([O:13][CH3:14])=[O:12])=CC=1.C1(OC)C=CC=CC=1>FC(F)(F)C(O)=O>[SH:8][C:9]1[CH:18]=[CH:17][C:16]([C:19]([F:20])([F:21])[F:22])=[CH:15][C:10]=1[C:11]([O:13][CH3:14])=[O:12]
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Name
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|
Quantity
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1 g
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Type
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reactant
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Smiles
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COC1=CC=C(CSC2=C(C(=O)OC)C=C(C=C2)C(F)(F)F)C=C1
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Name
|
|
Quantity
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335 μL
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Type
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reactant
|
Smiles
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C1(=CC=CC=C1)OC
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Name
|
|
Quantity
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10 mL
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Type
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solvent
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Smiles
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FC(C(=O)O)(F)F
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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at reflux temperature for 20 minutes under a nitrogen atmosphere
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Duration
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20 min
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Type
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CUSTOM
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Details
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The mixture was evaporated under diminished pressure and co-evaporated several times with toluene
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Type
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CUSTOM
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Details
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The mercaptan was used without further purification in the subsequent step below
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Name
|
|
Type
|
|
Smiles
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SC1=C(C(=O)OC)C=C(C=C1)C(F)(F)F
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |